molecular formula C13H11BrN2O B1242730 6-Bromoharmine

6-Bromoharmine

Cat. No.: B1242730
M. Wt: 291.14 g/mol
InChI Key: YRYJSDPQWKIQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoharmine is a brominated derivative of harmine, a β-carboline alkaloid with a fused indole-pyridine ring system. These compounds share a brominated indole core, which is critical for modulating electronic, steric, and bioactive characteristics .

Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

6-bromo-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C13H11BrN2O/c1-7-13-8(3-4-15-7)9-5-10(14)12(17-2)6-11(9)16-13/h3-6,16H,1-2H3

InChI Key

YRYJSDPQWKIQRL-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC

Canonical SMILES

CC1=NC=CC2=C1NC3=CC(=C(C=C23)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Bromoharmine analogs and related brominated heterocycles based on molecular structure, substituents, and calculated molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
6-Bromo-N-propionyltryptamine C₁₃H₁₅BrN₂O 295 Br at C-6; propionyl at N Amide, indole
6-Bromo-N-acetyltryptamine C₁₂H₁₃BrN₂O 281 Br at C-6; acetyl at N Amide, indole
6-Bromo-2-fluoropyridin-3-amine C₅H₄BrFN₂ 191 Br at C-6; F at C-2; NH₂ at C-3 Amine, pyridine, halogen
6-Bromo-7-methylchroman-4-amine C₁₀H₁₂BrNO 242 Br at C-6; CH₃ at C-7; NH₂ at C-4 Amine, chroman (benzopyran)
6-Bromoindole-3-carboxaldehyde C₉H₆BrNO 224 Br at C-6; CHO at C-3 Aldehyde, indole
Key Observations:
  • Substituent Effects: 6-Bromo-N-propionyltryptamine vs. 6-Bromoindole-3-carboxaldehyde: The aldehyde group at C-3 introduces electrophilic reactivity, enabling nucleophilic addition reactions absent in amide-functionalized tryptamines .
  • Heterocyclic Core Differences :

    • Indole vs. Pyridine vs. Chroman : Indole derivatives (e.g., tryptamines) exhibit π-π stacking and hydrogen-bonding capabilities via the NH group, whereas pyridine and chroman systems offer distinct electronic environments due to nitrogen positioning or oxygen incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoharmine
Reactant of Route 2
6-Bromoharmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.